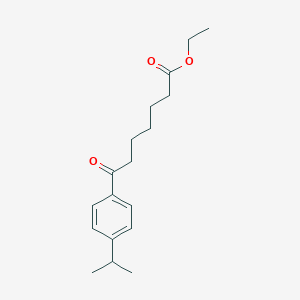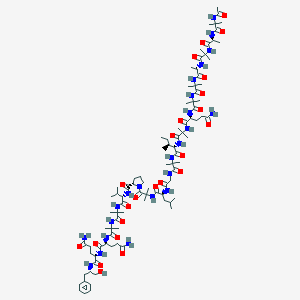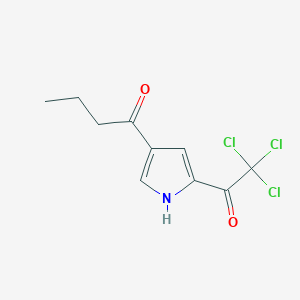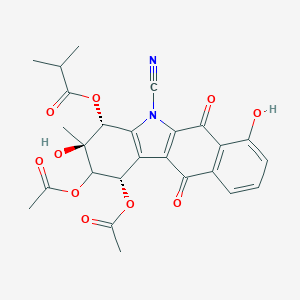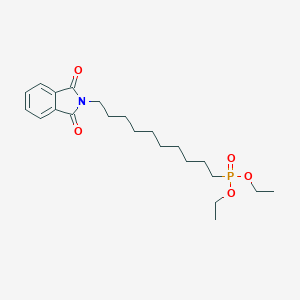
2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione is a synthetic organic compound with the molecular formula C22H34NO5P and a molecular weight of 423.5 g/mol. This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with phosphorylating agents. One common method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux conditions . The yield of this reaction ranges from 47% to 95%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated isoindole derivatives, while reduction can produce different isoindoline compounds.
科学的研究の応用
2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antibacterial effects.
Medicine: Explored as a candidate for Alzheimer’s therapy due to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse biological activities, including anti-inflammatory and antibacterial effects.
Phthalimide: Another isoindole derivative with applications in pharmaceuticals and agriculture.
Uniqueness
2-(10-Diethoxyphosphoryldecyl)isoindole-1,3-dione is unique due to its specific phosphorylated structure, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes makes it a promising candidate for neurodegenerative disease research .
特性
IUPAC Name |
2-(10-diethoxyphosphoryldecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34NO5P/c1-3-27-29(26,28-4-2)18-14-10-8-6-5-7-9-13-17-23-21(24)19-15-11-12-16-20(19)22(23)25/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUVJKUVPKDOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556800 |
Source


|
| Record name | Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120818-68-0 |
Source


|
| Record name | Diethyl [10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

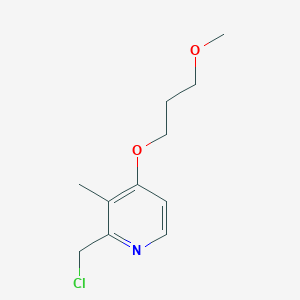
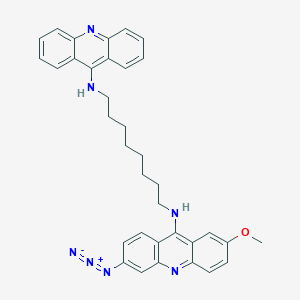

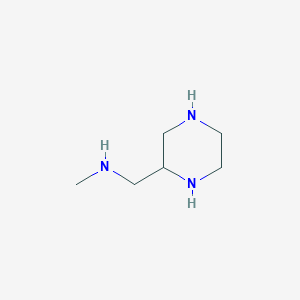
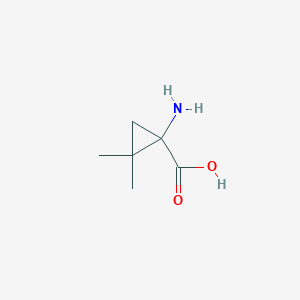
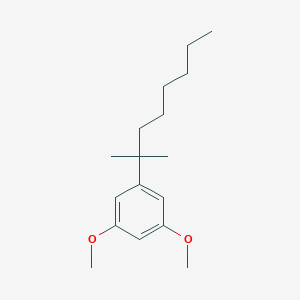
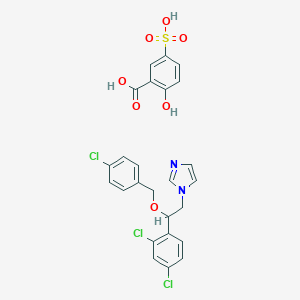
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
